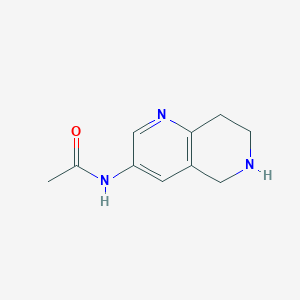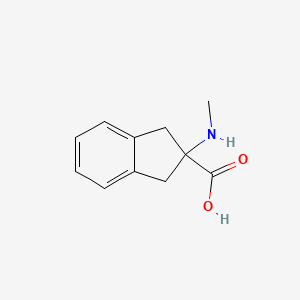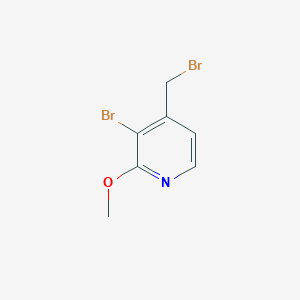
3-bromo-4-(bromomethyl)-2-methoxyPyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-4-(bromomethyl)-2-methoxyPyridine is an organic compound that belongs to the class of brominated pyridines. This compound is characterized by the presence of two bromine atoms, a methoxy group, and a pyridine ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine (Br2) and a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric bromide (FeBr3) to achieve bromination . The reaction conditions usually require a controlled temperature to ensure selective bromination at the desired positions on the pyridine ring.
Industrial Production Methods
In industrial settings, the production of 3-bromo-4-(bromomethyl)-2-methoxyPyridine may involve a multi-step synthesis process. . The reaction is typically carried out under controlled conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-4-(bromomethyl)-2-methoxyPyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove bromine atoms or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups, while oxidation and reduction reactions can modify the existing functional groups on the pyridine ring.
Aplicaciones Científicas De Investigación
3-bromo-4-(bromomethyl)-2-methoxyPyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research into its derivatives has shown potential for developing new drugs with various therapeutic effects.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-bromo-4-(bromomethyl)-2-methoxyPyridine involves its interaction with molecular targets through its bromine atoms and methoxy group. These functional groups can participate in various chemical reactions, including electrophilic and nucleophilic interactions. The compound’s ability to undergo substitution, oxidation, and reduction reactions allows it to modify biological molecules and pathways, making it useful in drug development and other applications .
Comparación Con Compuestos Similares
Similar Compounds
3-bromo-4-methoxybenzonitrile: Used as a pharmaceutical intermediate.
Methyl 3-bromo-4-methoxybenzoate: An ester used in organic synthesis.
Methyl 4-(bromomethyl)benzoate: Another ester with applications in drug synthesis.
Uniqueness
3-bromo-4-(bromomethyl)-2-methoxyPyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its dual bromine atoms and methoxy group make it a versatile intermediate in various chemical reactions, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C7H7Br2NO |
|---|---|
Peso molecular |
280.94 g/mol |
Nombre IUPAC |
3-bromo-4-(bromomethyl)-2-methoxypyridine |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-6(9)5(4-8)2-3-10-7/h2-3H,4H2,1H3 |
Clave InChI |
KETVBAITYAKFCO-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=CC(=C1Br)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2,2-Trifluoro-1-[4-(methanesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B13873642.png)
![Methyl-[4-(4-nitro-phenoxy)-pyrimidin-2-yl]-amine](/img/structure/B13873649.png)
![4-[3-(Bromomethyl)-5-fluorophenyl]morpholine](/img/structure/B13873658.png)
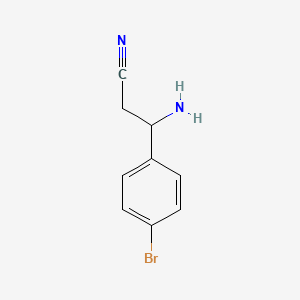
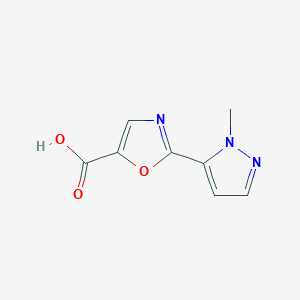
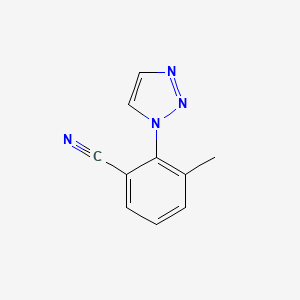
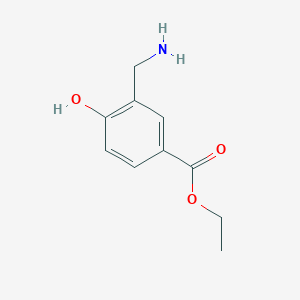
![3-Ethoxy-3-[4-[(3-phenoxyphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873691.png)

![6-N-[2-(dimethylamino)ethyl]pyridine-2,6-diamine](/img/structure/B13873700.png)

